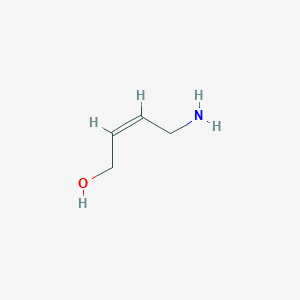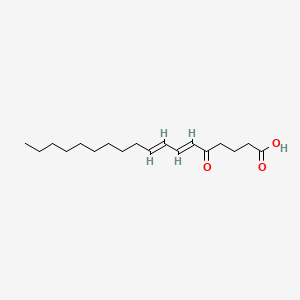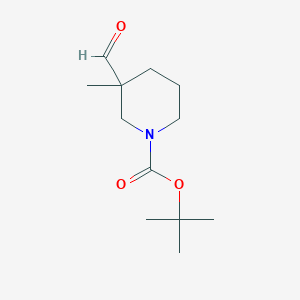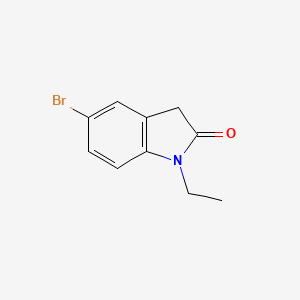
4-Amino-cis-2-buten-1-OL
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
準備方法
4-Amino-cis-2-buten-1-OL can be synthesized through various methods. One common synthetic route involves the reaction of 2-Buten-1-amine, 4-[(1,1-dimethylethyl)dimethylsilyl]oxy-, (2Z)- with hydrogen chloride at room temperature for 2 hours . Another method involves the preparation from 2-Buten-1-amine, 4-[(1,1-dimethylethyl)dimethylsilyl]oxy]-, (2Z)- . Industrial production methods typically involve similar synthetic routes but on a larger scale, ensuring the purity and yield of the compound.
化学反応の分析
4-Amino-cis-2-buten-1-OL undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group to a carbonyl group, forming 4-Amino-cis-2-butenal.
Reduction: The compound can be reduced to form 4-Amino-butan-1-ol.
Substitution: The amino group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include hydrogen chloride for substitution reactions and oxidizing agents like potassium permanganate for oxidation reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
4-Amino-cis-2-buten-1-OL has various scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
作用機序
The mechanism of action of 4-Amino-cis-2-buten-1-OL involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate biological processes and pathways, leading to various effects depending on the context of its use .
類似化合物との比較
4-Amino-cis-2-buten-1-OL can be compared with similar compounds such as:
4-Hydroxy-cis-2-butenylamine: Similar structure but different functional group orientation.
2-Buten-1-ol, 4-amino-, (2Z)-: Another isomer with slight structural differences.
These compounds share similar chemical properties but may differ in their reactivity and applications, highlighting the uniqueness of this compound in specific contexts.
特性
CAS番号 |
41372-34-3 |
|---|---|
分子式 |
C4H9NO |
分子量 |
87.12 g/mol |
IUPAC名 |
4-aminobut-2-en-1-ol |
InChI |
InChI=1S/C4H9NO/c5-3-1-2-4-6/h1-2,6H,3-5H2 |
InChIキー |
VVBVTZZZFFHHSP-UHFFFAOYSA-N |
SMILES |
C(C=CCO)N |
異性体SMILES |
C(/C=C\CO)N |
正規SMILES |
C(C=CCO)N |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![7-Bromobenzo[c][1,2,5]oxadiazol-4-amine](/img/structure/B3327994.png)










